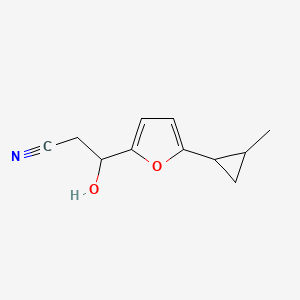
3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile is a complex organic compound that features a furan ring substituted with a 2-methylcyclopropyl group and a hydroxypropanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile typically involves the formation of the furan ring followed by the introduction of the 2-methylcyclopropyl group and the hydroxypropanenitrile moiety. One common method involves the reaction of a furan derivative with a cyclopropyl-containing reagent under specific conditions to introduce the 2-methylcyclopropyl group. The hydroxypropanenitrile moiety can be introduced through a subsequent reaction involving a nitrile and a hydroxy group .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The furan ring and the hydroxypropanenitrile moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile: shares similarities with other furan derivatives such as 5-(Furan-3-yl)-2-methylpent-1-en-3-one and other substituted furan compounds.
Uniqueness
- The presence of the 2-methylcyclopropyl group and the hydroxypropanenitrile moiety makes this compound unique compared to other furan derivatives. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-hydroxy-3-[5-(2-methylcyclopropyl)furan-2-yl]propanenitrile |
InChI |
InChI=1S/C11H13NO2/c1-7-6-8(7)10-2-3-11(14-10)9(13)4-5-12/h2-3,7-9,13H,4,6H2,1H3 |
InChI Key |
BEVORGFJRDIXIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


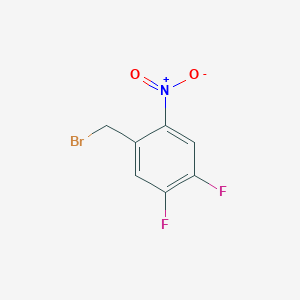
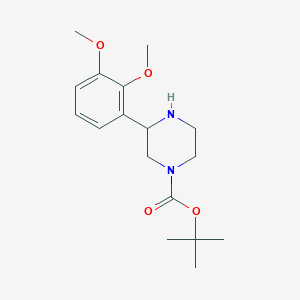

![[3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers](/img/structure/B13599506.png)
![5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13599513.png)
![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599518.png)

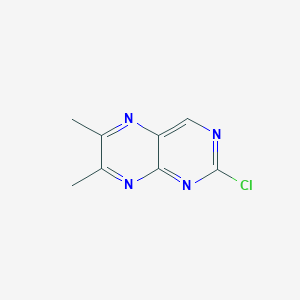
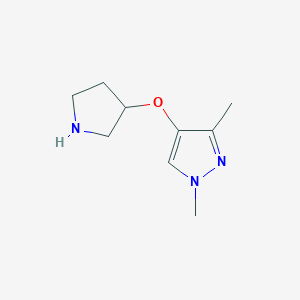
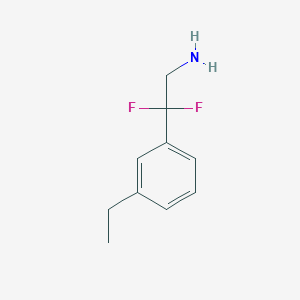
![2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B13599546.png)
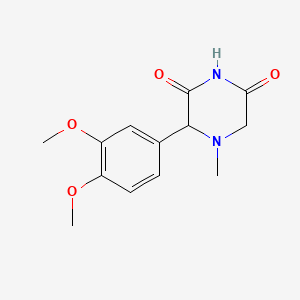

amino}propanoicacidhydrochloride](/img/structure/B13599557.png)
